Magnesium;2-methylpropane;bromide
Description
Magnesium;2-methylpropane;bromide, systematically named tert-butylmagnesium bromide, is an organomagnesium compound with the molecular formula C₄H₉BrMg . It belongs to the class of Grignard reagents, characterized by a polar Mg–C bond, which confers strong nucleophilic and basic properties. This compound is typically prepared by reacting tert-butyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions . Its primary applications lie in organic synthesis, particularly in cross-coupling reactions (e.g., Kumada or Negishi couplings) and nucleophilic additions to carbonyl groups .
Key properties include:
Properties
IUPAC Name |
magnesium;2-methylpropane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZCGMDMXDLAGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447151 | |
| Record name | SCHEMBL115383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2259-30-5 | |
| Record name | SCHEMBL115383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Preparation via Reaction of Magnesium with 1-Bromo-2-methylpropane
The classical method to prepare magnesium;2-methylpropane;bromide involves the direct reaction of magnesium metal with 1-bromo-2-methylpropane (tert-butyl bromide) in an anhydrous ether solvent. This process is a typical Grignard reagent synthesis:
- Reactants : Magnesium turnings and 1-bromo-2-methylpropane
- Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)
- Conditions : Reflux under inert atmosphere or dry conditions, with anti-bumping granules to ensure smooth boiling
- Mechanism : Magnesium inserts into the carbon-bromine bond, forming the organomagnesium bromide
| Step | Description |
|---|---|
| 1 | Dry magnesium turnings are placed in a flask with dry ether and anti-bumping granules. |
| 2 | 1-bromo-2-methylpropane is added slowly to initiate reaction. |
| 3 | The mixture is refluxed gently to complete the formation of the Grignard reagent. |
| 4 | The resulting this compound is used directly or isolated under inert conditions. |
- Ether solvent is critical to stabilize the Grignard reagent by coordination to magnesium.
- Anti-bumping granules prevent violent boiling, ensuring a controlled reaction.
- The reaction must be water-free as moisture destroys the reagent by protonation.
This method is well-established and is described in examination and educational literature emphasizing the need for dry ether and controlled reflux conditions.
Representative Procedure Summary:
| Step | Description |
|---|---|
| 1 | Magnesium turnings, 1-bromo-2-methylpropane, and THF are placed in a milling jar. |
| 2 | The jar is sealed without inert gas purging and milled for 60 minutes. |
| 3 | Electrophile is added, and milling continues for another 60 minutes. |
| 4 | Reaction mixture is quenched and extracted for product isolation. |
This mechanochemical approach represents a green chemistry alternative, reducing solvent use and operational complexity.
Key Considerations and Notes on Preparation
- Solvent Choice : Ether solvents (diethyl ether, THF) are essential to stabilize the Grignard reagent; other solvents like ethanol or pentane are unsuitable.
- Dry Conditions : The presence of water or protic solvents destroys the reagent by protonation, hence strict anhydrous conditions are mandatory.
- Anti-Bumping Granules : Added to ensure smooth boiling and prevent bumping during reflux.
- Stoichiometry : Typically, magnesium is used in slight excess to ensure complete conversion of the alkyl halide.
- Purification : Usually, the reagent is used in situ due to its high reactivity; isolation is challenging.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methylpropane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.
Reduction Reactions: It can reduce certain organic compounds under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form alcohols.
Alkyl Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Solvents: Anhydrous ether is commonly used as a solvent to stabilize the Grignard reagent.
Major Products Formed
Alcohols: Formed by the reaction with carbonyl compounds.
Hydrocarbons: Formed by the reaction with alkyl halides.
Scientific Research Applications
Magnesium;2-methylpropane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Material Science: Used in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of Magnesium;2-methylpropane;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound forms a polar covalent bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by protonation to yield the final product.
Comparison with Similar Compounds
Structure and Properties :
Comparison :
Comparison with Other Grignard Reagents
Methylmagnesium Bromide (MeMgBr)
- Reactivity : Less sterically hindered than tert-butylMgBr, enabling faster nucleophilic attacks .
- Applications : Widely used in ketone and ester syntheses.
Ethylmagnesium Bromide (EtMgBr)
Key Differences :
Comparison with Other Organometallic Bromides
tert-Butylzinc Bromide (t-BuZnBr)
- Structure: Similar organometallic but with Zn instead of Mg .
- Reactivity : Less nucleophilic than Grignard reagents; used in milder coupling reactions .
Lithium Bromide (LiBr)
Comparison :
| Property | tert-ButylMgBr | t-BuZnBr | LiBr |
|---|---|---|---|
| Metal Center | Mg | Zn | Li |
| Bond Type | Polar covalent (Mg–C) | Covalent (Zn–C) | Ionic (Li⁺Br⁻) |
| Typical Use | Cross-couplings | Transmetalation reactions | Desiccants, electrolytes |
Q & A
Q. What are the standard methodologies for synthesizing and characterizing magnesium bromide in laboratory settings?
Magnesium bromide (MgBr₂) is synthesized via direct reaction of magnesium metal with bromine in anhydrous conditions or through Grignard reagent formation (e.g., alkyl/aryl halides with Mg) . Characterization includes:
Q. How does magnesium bromide function as a catalyst in Grignard reactions, and what experimental controls are essential?
MgBr₂ acts as a Lewis acid, polarizing carbonyl groups to enhance nucleophilic attack by Grignard reagents (e.g., RMgX) . Key controls:
- Moisture exclusion : Use dry solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent reagent decomposition .
- Stoichiometric ratios : Optimize MgBr₂:substrate ratios to avoid side reactions (e.g., overalkylation) .
- Temperature monitoring : Exothermic reactions require gradual reagent addition to maintain ≤40°C .
Q. What factors influence the regioselectivity of bromination in 2-methylpropane (isobutane)?
Bromination of 2-methylpropane follows radical chain mechanisms. Selectivity depends on:
- Halogen reactivity : Bromine’s lower reactivity favors tertiary C-H bond abstraction (major product: (CH₃)₃CBr) .
- Reaction conditions : Light initiation and solvent polarity modulate radical stability and transition states .
- Steric effects : Tertiary carbons are more accessible despite higher bond dissociation energy .
Advanced Research Questions
Q. How can researchers optimize magnesium bromide’s catalytic efficiency in large-scale syntheses (e.g., multi-step organic reactions)?
Advanced optimization strategies include:
- Solvent engineering : Use ethereal solvents (e.g., THF) to stabilize Grignard intermediates while avoiding ether peroxides .
- Flow chemistry : Continuous reactors improve heat dissipation and reduce byproduct formation in exothermic reactions .
- In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress and detects intermediates .
Q. How to resolve contradictions in kinetic data for reactions involving 2-methylpropane bromide and atmospheric radicals (e.g., HO•)?
Discrepancies in rate coefficients (e.g., HO• + 2-methylpropane) arise from:
- Experimental setups : Flash photolysis vs. continuous wave methods yield varying pressure dependencies .
- Reference standards : Use absolute rate coefficients (e.g., k(Br + 2-methylpropane) = 1.52×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) to calibrate relative measurements .
- Computational validation : DFT or ab initio calculations reconcile experimental and theoretical activation energies .
Q. What mechanistic insights explain magnesium bromide’s interactions with biological systems (e.g., enzymatic inhibition or toxicity)?
MgBr₂’s biological effects are linked to:
- Electrophilic aromatic substitution (EAS) : Brominated intermediates may alkylate DNA/protein nucleophiles, requiring in vitro mutagenicity assays (e.g., Ames test) .
- Magnesium homeostasis : Competitive inhibition of Mg²⁺-dependent enzymes (e.g., kinases) necessitates ion-selective electrode monitoring .
- Metabolite profiling : LC-MS/MS identifies brominated metabolites in cell cultures .
Q. How to design experiments for probing magnesium bromide’s role in stereoselective syntheses (e.g., asymmetric catalysis)?
Methodological considerations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
